

# Sevabertinib (S2116) Demonstrates Promising Efficacy in HER2-Mutant NSCLC Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2116     |           |
| Cat. No.:            | B12421648 | Get Quote |

#### For Immediate Release

Recent clinical trial data for the novel tyrosine kinase inhibitor, Sevabertinib (also known as BAY 2927088), has shown significant antitumor activity in patients with HER2-mutant non-small cell lung cancer (NSCLC). This comparison guide provides an overview of Sevabertinib's efficacy and mechanism of action in relation to standard chemotherapy, offering valuable insights for researchers, scientists, and drug development professionals. The data is primarily drawn from the pivotal SOHO-01 clinical trial.

# **Efficacy of Sevabertinib in HER2-Mutant NSCLC**

Sevabertinib has been evaluated in the Phase I/II SOHO-01 trial, which assessed its safety and efficacy in patients with HER2-mutant advanced NSCLC. The trial included cohorts of patients who were treatment-naïve and those who had been previously treated with other therapies.

#### **Quantitative Analysis of Clinical Trial Data**

The following table summarizes the key efficacy endpoints for Sevabertinib from the SOHO-01 trial. For comparison, historical data for standard chemotherapy in a similar patient population is provided. It is important to note that these are not head-to-head comparisons.



| Efficacy Endpoint                                                   | Sevabertinib (SOHO-01<br>Trial)                                  | Standard Chemotherapy<br>(Historical Data) |
|---------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------|
| Objective Response Rate (ORR)                                       | 71% (treatment-naïve)[1][2]                                      | 18% - 50%[3]                               |
| 64% (previously treated,<br>HER2-targeted therapy-naïve)<br>[1]     |                                                                  |                                            |
| 38% (previously treated with HER2-directed ADCs)[1]                 |                                                                  |                                            |
| Median Duration of Response (DoR)                                   | 11.0 months (treatment-naïve) [1]                                | 4 months[3]                                |
| 9.2 months (previously treated, HER2-targeted therapy-naïve) [1][2] |                                                                  |                                            |
| 8.5 months (previously treated with HER2-directed ADCs)[1]          |                                                                  |                                            |
| Median Progression-Free<br>Survival (PFS)                           | 8.3 months (previously treated, HER2-targeted therapy-naïve) [1] | 3.9 - 5.1 months[3]                        |
| 5.5 months (previously treated with HER2-directed ADCs)[1]          |                                                                  |                                            |

# **Mechanism of Action: Targeting the HER2 Pathway**

Sevabertinib is an oral, reversible tyrosine kinase inhibitor that selectively targets HER2 (ERBB2) and EGFR mutations.[4][5] In NSCLC with activating HER2 mutations, the HER2 protein is constitutively active, leading to uncontrolled cell proliferation and tumor growth. Sevabertinib binds to the tyrosine kinase domain of the mutated HER2 protein, inhibiting its downstream signaling pathways and thereby suppressing tumor growth.





Click to download full resolution via product page

Sevabertinib's Mechanism of Action

## **Standard Chemotherapy for NSCLC**

Standard of care for advanced NSCLC often involves platinum-based chemotherapy, sometimes in combination with other agents like pemetrexed.[6] While chemotherapy can be effective, its non-specific mechanism of targeting rapidly dividing cells leads to significant toxicity. For patients with HER2-mutant NSCLC, the response to chemotherapy can be variable and often less durable compared to targeted therapies.[7]

#### **Experimental Protocols: SOHO-01 Trial**

The SOHO-01 trial is a multicenter, open-label, Phase I/II study designed to evaluate the safety, tolerability, and anti-tumor activity of Sevabertinib in patients with advanced NSCLC harboring EGFR or HER2 mutations.[5][8]

#### **Study Design**

The trial consists of a dose-escalation phase to determine the recommended Phase II dose (RP2D) and a dose-expansion phase to further evaluate the safety and efficacy of Sevabertinib at the RP2D in specific patient cohorts.[5]





SOHO-01 Experimental Workflow

Click to download full resolution via product page

SOHO-01 Experimental Workflow

### **Key Eligibility Criteria**

Patients enrolled in the HER2-mutant cohorts of the SOHO-01 trial had locally advanced or metastatic non-squamous NSCLC with a documented activating HER2 (ERBB2) mutation.[1][9] Patients were categorized into different cohorts based on their prior treatment history, including



those who were treatment-naïve and those who had received prior systemic therapies, with or without prior HER2-targeted agents.[8][10]

### **Efficacy and Safety Assessment**

The primary endpoint of the dose-expansion phase was Objective Response Rate (ORR) as assessed by a blinded independent central review according to RECIST v1.1.[9] Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and safety. [8]

## **Safety and Tolerability**

The safety profile of Sevabertinib in the SOHO-01 trial was generally manageable. The most common treatment-related adverse events were diarrhea, rash, and paronychia.[1][11] Importantly, no cases of drug-related interstitial lung disease (ILD) were reported, a significant concern with some other HER2-targeted therapies.[1][5]

#### Conclusion

Sevabertinib demonstrates a clinically meaningful improvement in efficacy for patients with HER2-mutant NSCLC when compared to historical outcomes with standard chemotherapy. The targeted nature of Sevabertinib offers a more precise approach to treatment with a manageable safety profile. As research continues, Sevabertinib holds the potential to become a key component in the therapeutic arsenal for this specific subset of NSCLC patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. oncodaily.com [oncodaily.com]
- 2. onclive.com [onclive.com]
- 3. Clinical outcomes of patients with HER2-mutant advanced lung cancer: chemotherapies versus HER2-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]



- 4. reference.medscape.com [reference.medscape.com]
- 5. esmo.org [esmo.org]
- 6. HERNEXEOS to treat HER-2 Mutant Advanced NSCLC, USA [clinicaltrialsarena.com]
- 7. onclive.com [onclive.com]
- 8. Safety and Efficacy of Sevabertinib (BAY 2927088) in HER2-Mutant Advanced Non-Small Cell Lung Cancer (NSCLC): Results From the Phase I/II SOHO-01 Trial - Conference Correspondent [conference-correspondent.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- To cite this document: BenchChem. [Sevabertinib (S2116) Demonstrates Promising Efficacy in HER2-Mutant NSCLC Compared to Standard Chemotherapy]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b12421648#s2116efficacy-compared-to-standard-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





